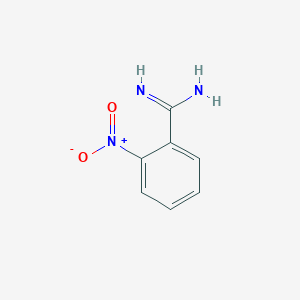

2-Nitrobenzamidine

描述

Contextualization within Amidine Chemistry and Nitroaromatic Compounds

2-Nitrobenzamidine is defined by the presence of two key functional groups: an amidine and a nitro group, attached to a benzene (B151609) ring at the ortho position.

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR2. wikipedia.org They are notably more basic than amides and are considered among the strongest uncharged bases. wikipedia.org This basicity stems from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org The synthesis of amidines can be achieved through various methods, including the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia (B1221849). wikipedia.org

Nitroaromatic compounds are organic molecules containing one or more nitro groups (-NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring. nih.govvulcanchem.com This property makes the ring susceptible to nucleophilic substitution reactions. vulcanchem.com Nitration, the primary method for synthesizing nitroaromatic compounds, typically involves the use of a mixture of sulfuric and nitric acids. nih.gov

The combination of the amidine and nitroaromatic functionalities in this compound results in a molecule with a distinct set of properties. The electron-withdrawing nature of the ortho-nitro group impacts the reactivity of the amidine group and the aromatic ring, making it a valuable and versatile intermediate in organic synthesis.

Historical Perspectives on its Emergence in Chemical Research

The synthesis of related nitrobenzamidines, such as p-nitrobenzamidine, has been documented in various chemical literature. For instance, a method for preparing p-aminobenzamidine hydrochloride involves the intermediate p-nitrobenzamidine, which is synthesized from p-nitrobenzonitrile. google.com This suggests that the synthesis of nitrobenzamidine isomers, including this compound, likely emerged from the broader investigation of these compound classes and their reactions.

Contemporary Significance as a Precursor and Scaffold in Advanced Synthesis

In modern chemical research, this compound serves as a crucial building block and scaffold for the synthesis of more complex and functionally diverse molecules. Its bifunctional nature allows for a variety of chemical transformations.

The nitro group can be readily reduced to an amino group, opening pathways to a wide range of derivatives. This transformation is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. chemblink.com For example, the reduction of a nitro group is a key step in the synthesis of 3,4-diaminobenzamidine from 4-amino-3-nitrobenzamidine. researchgate.net

The amidine group, with its unique reactivity, can participate in various cyclization and condensation reactions to form heterocyclic compounds. scielo.brresearchgate.net Heterocycles are fundamental components of many pharmaceuticals and agrochemicals. For instance, benzamidine (B55565) derivatives have been used in the synthesis of substituted imidazoles. researchgate.net

The versatility of this compound is evident in its use as a precursor for creating molecules with specific applications. For example, derivatives of nitrobenzamide, a closely related compound, are used in the synthesis of fluorogenic chemosensors for detecting metal ions and anions. vulcanchem.com Furthermore, the structural motif of nitrobenzamidine has been incorporated into compounds designed as inhibitors for enzymes like inducible nitric oxide synthase (iNOS), which is relevant in cancer therapy research. ugr.es

Properties of this compound and Related Compounds

| Property | This compound | 2-Nitrobenzamide (B184338) | 2-Nitrobenzaldehyde |

| Molecular Formula | C7H7N3O2 | C7H6N2O3 | C7H5NO3 |

| Molecular Weight | 165.15 g/mol | 166.14 g/mol vulcanchem.com | 151.12 g/mol chemblink.com |

| IUPAC Name | This compound | 2-nitrobenzamide vulcanchem.com | 2-nitrobenzaldehyde chemblink.com |

| CAS Number | 3459-99-2 chemblink.com | 612-24-8 | 552-89-6 chemblink.com |

| Melting Point | Not specified | 174–178°C vulcanchem.com | 41-44 °C chemblink.com |

| Boiling Point | Not specified | 317°C vulcanchem.com | 153 °C (23 torr) chemblink.com |

| Key Functional Groups | Amidine, Nitro | Amide, Nitro vulcanchem.com | Aldehyde, Nitro chemblink.com |

Structure

3D Structure

属性

CAS 编号 |

88718-94-9 |

|---|---|

分子式 |

C7H7N3O2 |

分子量 |

165.15 g/mol |

IUPAC 名称 |

2-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9) |

InChI 键 |

JBNVRLURWDLBOD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Nitrobenzamidine and Its Analogues

Established Synthetic Pathways for 2-Nitrobenzamidine

The transformation of a nitrile group into a benzamidine (B55565) functionality is a cornerstone of organic synthesis. For this compound, the Pinner reaction and related imidate chemistry represent the most well-established and widely utilized synthetic routes.

Pinner Reaction and Related Imidate Chemistry in Benzamidine Synthesis

The Pinner reaction is a classic method for the synthesis of amidines from nitriles. wikipedia.org The reaction proceeds in two main stages. First, the nitrile, in this case, 2-nitrobenzonitrile (B147312), is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate known as a Pinner salt, which is an alkyl imidate hydrochloride. wikipedia.orgnrochemistry.com This salt is then subsequently reacted with ammonia (B1221849) or an amine to yield the desired amidine. nrochemistry.com

The general mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting imidate can then undergo nucleophilic substitution with ammonia. A typical procedure involves dissolving 2-nitrobenzonitrile in an anhydrous alcohol, such as ethanol, and bubbling dry hydrogen chloride gas through the solution at low temperatures. nrochemistry.com After the formation of the ethyl 2-nitrobenzimidate hydrochloride (the Pinner salt), the reaction mixture is treated with a source of ammonia, such as ammonium (B1175870) carbonate or ammonia gas, to produce this compound hydrochloride. nrochemistry.com

| Reagent/Condition | Purpose |

| 2-Nitrobenzonitrile | Starting material containing the nitrile group. |

| Anhydrous Alcohol (e.g., Ethanol) | Reacts with the nitrile to form the imidate intermediate. |

| Anhydrous Hydrogen Chloride | Acid catalyst to activate the nitrile group. |

| Ammonia or Ammonium Salt | Nucleophile that displaces the alkoxy group from the imidate to form the amidine. |

It is crucial to maintain anhydrous conditions throughout the initial stage of the Pinner reaction to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding amide or carboxylic acid, respectively. nrochemistry.com

Convergent and Divergent Synthetic Strategies

The synthesis of a library of this compound analogues can be approached using either convergent or divergent strategies, depending on the desired structural diversity.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For structurally complex this compound derivatives, a convergent approach might involve the synthesis of a substituted 2-nitrobenzonitrile and a separate, functionalized amine. The final step would then be the formation of the amidine from these two fragments, potentially via a Pinner-type reaction or a catalyzed cross-coupling reaction. This approach is generally more efficient for the synthesis of a single, complex target molecule.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. wikipedia.org For the synthesis of this compound analogues, a divergent strategy could start with this compound itself. The amino groups of the amidine functionality can then be selectively functionalized with a variety of electrophiles to introduce diverse substituents. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, the core this compound structure can be reacted with a range of acyl chlorides, sulfonyl chlorides, or alkyl halides to produce a diverse set of N-substituted derivatives.

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the exploration of greener alternatives to traditional methods for amidine synthesis, focusing on reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Solvent-Free and Environmentally Conscious Methodologies

One of the key principles of green chemistry is the reduction or elimination of solvent usage. rsc.org Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced waste, easier product isolation, and sometimes, enhanced reaction rates. cmu.edu While specific examples for the solvent-free synthesis of this compound are not extensively documented, the general principles are applicable. For instance, the direct reaction of 2-nitrobenzonitrile with a solid ammonium salt under high pressure and temperature could potentially yield this compound without the need for a solvent.

Another green approach is the use of water as a reaction medium. The hydration of nitriles to amides is a well-established green method, and similar principles could be adapted for amidine synthesis. bit.edu.cnresearchgate.net

Catalytic Enhancements in Amidine Formation

The use of catalysts can significantly improve the efficiency and environmental footprint of chemical reactions. In the context of amidine synthesis, various catalytic systems have been developed to avoid the use of stoichiometric and often harsh reagents.

Transition metal catalysts, particularly those based on copper and palladium, have shown promise in the synthesis of N-substituted amidines from nitriles and amines. mdpi.com These catalytic cycles often involve the activation of the nitrile by the metal center, facilitating the nucleophilic attack of the amine. While not specifically detailed for this compound, these methods offer a potential avenue for its synthesis under milder conditions than the traditional Pinner reaction. For example, a copper-catalyzed reaction of 2-nitrobenzonitrile with an amine in the presence of an oxidant could provide a direct route to N-substituted 2-nitrobenzamidines. mdpi.com

Furthermore, the development of heterogeneous catalysts for amidine synthesis is an active area of research. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, which is a significant advantage from both an economic and environmental perspective.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified this compound derivatives is of great interest for the development of new pharmaceuticals and functional materials. These modifications can involve the introduction of substituents on the aromatic ring or on the amidine nitrogen atoms.

The synthesis of N-substituted this compound derivatives can be achieved by modifying the classical Pinner reaction. Instead of using ammonia in the second step, a primary or secondary amine can be used to introduce a substituent on one of the amidine nitrogens.

Alternatively, direct N-arylation or N-alkylation of this compound can be performed, although selectivity can be an issue. More advanced methods involve the use of transition metal-catalyzed cross-coupling reactions. For example, the palladium-catalyzed coupling of this compound with aryl halides or triflates could provide a route to N-aryl-2-nitrobenzamidines.

For modifications on the aromatic ring, the synthesis would typically start from a pre-functionalized benzonitrile. For example, the synthesis of a halogenated this compound derivative would begin with the corresponding halogenated 2-nitrobenzonitrile. These starting materials can often be prepared through electrophilic aromatic substitution reactions on a suitable precursor.

The following table summarizes some examples of structurally modified benzamidine derivatives and the general synthetic approaches.

| Derivative Type | General Synthetic Approach | Starting Materials |

| N-Alkyl/Aryl-2-nitrobenzamidines | Modified Pinner reaction with a primary/secondary amine. | 2-Nitrobenzonitrile, primary/secondary amine |

| Halogenated 2-nitrobenzamidines | Pinner reaction on a halogenated 2-nitrobenzonitrile. | Halogenated 2-nitrobenzonitrile, alcohol, ammonia |

| 2-Aminobenzamidines | Reduction of the nitro group of this compound. | This compound, reducing agent (e.g., H2/Pd-C) |

The synthesis of these derivatives allows for the fine-tuning of the electronic and steric properties of the this compound scaffold, which is crucial for optimizing its performance in various applications.

Synthetic Pathways and Strategic Applications of this compound and Its Derivatives

The chemical compound this compound serves as a valuable intermediate in organic synthesis, offering a scaffold for the construction of a variety of more complex molecules, particularly heterocyclic systems of medicinal interest. Its synthesis and functionalization are guided by the interplay of the electron-withdrawing nitro group and the reactive amidine moiety. This article explores the synthetic methodologies for preparing this compound and its analogues, focusing on strategies for substitution and its incorporation into diverse molecular architectures.

1 Strategies for Nitrogen and Aryl Substitutions

The creation of analogues of this compound with varied substituents on the nitrogen atoms and the aromatic ring is a key objective for modulating the physicochemical properties and biological activities of resulting compounds. These strategies often involve either the synthesis of substituted precursors or the direct modification of the this compound scaffold.

A primary route to N-substituted 2-nitrobenzamidines is through the Pinner reaction, a classic method for converting nitriles into amidines. wikipedia.orgnrochemistry.com The synthesis of the parent this compound typically begins with 2-nitrobenzonitrile. This starting material is treated with an alcohol, such as ethanol, in the presence of a dry acid catalyst like hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.comchem-station.com Subsequent reaction of this salt with ammonia furnishes this compound. wikipedia.orgnrochemistry.com

To introduce substituents onto the nitrogen atoms of the amidine group, the ammonolysis step can be modified by using primary or secondary amines instead of ammonia. This allows for the synthesis of a wide range of N-substituted and N,N-disubstituted 2-nitrobenzamidines. wikipedia.org

For substitutions on the aryl ring, the strategy generally involves the synthesis of an appropriately substituted 2-nitrobenzonitrile precursor. A common approach is the nitration of a substituted benzonitrile. The directing effects of the existing substituents on the benzene (B151609) ring are crucial for achieving the desired regiochemistry. For instance, the synthesis of 4-methoxy-2-nitrobenzonitrile (B1581055) starts with 4-methoxybenzonitrile, where the methoxy (B1213986) group directs the incoming nitro group to the ortho position.

Alternatively, nucleophilic aromatic substitution on activated nitroaromatic compounds can be employed. For example, in compounds like 2-chloro-6-nitrobenzonitrile, the nitro group is highly activating, allowing for its preferential displacement by nucleophiles such as methoxide (B1231860) or azide (B81097) ions, leading to ortho-substituted benzonitriles. acs.org Similarly, o-nitrochlorobenzenes can be converted to ortho-nitrobenzonitriles through reaction with cuprous cyanide. google.com These substituted nitriles can then be carried forward to the corresponding substituted 2-nitrobenzamidines via the Pinner reaction.

2 Incorporation into Diverse Molecular Architectures

This compound and its derivatives are significant building blocks in the synthesis of various heterocyclic compounds, many of which are of interest in medicinal chemistry. nih.gov A frequent strategy involves the chemical modification of the nitro group, which can be readily reduced to an amino group. This transformation unlocks a pathway to a variety of cyclocondensation reactions.

A prominent example of this is the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov The synthesis can commence with the reduction of 2-nitrobenzamide (B184338) (a precursor to this compound) to 2-aminobenzamide (B116534) using reagents like iron powder in acetic acid. researchgate.net This 2-aminobenzamide can then undergo condensation with aldehydes or ketones to form 2,3-dihydro-4(1H)-quinazolinones. researchgate.net In a similar vein, 2-(2-aminophenyl)-1H-imidazoles, which can be conceptually derived from this compound precursors, can react with isothiocyanates to ultimately yield imidazo[1,2-c]quinazoline derivatives. nih.gov

The amidine functionality of this compound can also directly participate in the construction of heterocyclic rings. For instance, amidines are known to react with various bifunctional reagents to form different heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity pattern of amidines suggests their utility in forming rings such as triazines and other nitrogen-containing heterocycles. nih.govijpsr.info The presence of the nitro group can influence the reactivity and reaction conditions required for these transformations.

The versatility of the nitro group also allows for its participation in other types of reactions. For example, N-aryl-2-nitrobenzamides undergo photorearrangement to form azo-compounds, although it has been noted that N,N'-diphenyl-2-nitrobenzamidine does not yield azo- or azoxy-compounds under similar conditions. rsc.org

The strategic placement of substituents on the this compound framework, coupled with the diverse reactivity of its functional groups, makes it a highly adaptable building block for the synthesis of a wide array of complex molecules with potential applications in various fields of chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Nitrobenzamidine Transformations

Reactivity Profiles of the Amidine Functional Group

The amidine group, -C(=NH)NH2, is a versatile functional group characterized by its unique electronic properties.

The amidine functional group exhibits both nucleophilic and electrophilic properties. The lone pairs of electrons on the nitrogen atoms confer nucleophilic character, allowing the amidine to react with various electrophiles. solubilityofthings.com This is particularly evident in reactions where the amidine attacks an electrophilic carbon, such as in the formation of heterocyclic rings.

Conversely, the central carbon atom of the amidine group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for nucleophilic attack at this carbon. However, the nucleophilicity of amines is generally greater than their alcohol or ether equivalents. msu.edu In contrast, amides are less reactive towards nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org

Amidines are strong bases due to the resonance stabilization of the resulting amidinium cation upon protonation. The pKa of unsubstituted benzamidine (B55565) is approximately 11.6, indicating its strong basic character. kyoto-u.ac.jporganicchemistrydata.org

The position of the protonation equilibrium significantly influences the reactivity of the amidine group. In its neutral form, the amidine is a potent nucleophile. masterorganicchemistry.com However, upon protonation to form the amidinium ion, the nucleophilicity of the nitrogen atoms is greatly diminished, and the electrophilicity of the central carbon is enhanced. The rate of hydrolysis of benzamidines increases with pH, which is primarily due to the effect of pH on the protonation state of the benzamidinium ion. anu.edu.au The dominant pathway for hydrolysis in weakly basic water is hydroxide (B78521) attack on the neutral benzamidine, followed by protonation of the intermediate. anu.edu.au The electron-withdrawing nitro group in 2-nitrobenzamidine is expected to decrease the basicity of the amidine group compared to unsubstituted benzamidine, thereby affecting its reactivity profile under different pH conditions. This is consistent with the general observation that electron-withdrawing substituents decrease the basicity of benzamidines. smu.edu

Table 1: pKa Values of Selected Benzamidine Derivatives

| Compound | pKa Value | Reference |

| Benzamidine | 11.6 | kyoto-u.ac.jporganicchemistrydata.org |

| 4-Aminobenzamidine | 12.39 | semanticscholar.org |

| Methylbenzamidine | 7.87 | kyoto-u.ac.jp |

Reactivity of the Nitroaromatic Moiety

The nitro group (-NO2) profoundly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformation.

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing access to aromatic amines which are valuable synthetic intermediates. google.com The reduction of this compound yields 2-aminobenzamidine (B1660964), a key precursor for the synthesis of various heterocyclic compounds.

The reduction process is complex and can proceed through several intermediates. The generally accepted mechanism involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.comnm.govnumberanalytics.com A parallel pathway involving condensation between the nitroso and hydroxylamine intermediates can form azoxy, azo, and hydrazo species, which are then further reduced to the amine. google.com

Common methods for reducing aromatic nitro compounds include:

Catalytic Hydrogenation: This is a preferred industrial method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. google.comrsc.org

Metal-based Reductions: Reagents like iron powder in acidic medium or tin(II) chloride are also effective for this transformation. rsc.org

The reduction of the nitro group to an amine dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating group. pearson.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Typical Product | Reference |

| H₂, Pd/C | High Pressure | Aromatic Amine | google.com |

| Fe, HCl | Acidic Medium | Aromatic Amine | rsc.org |

| SnCl₂, HCl | Acidic Medium | Aromatic Amine | N/A |

| Na₂S / NaHS | Sulfide Bases | Aromatic Amine | rsc.org |

The nitro group is a powerful electron-withdrawing group that significantly influences the regioselectivity of substitution reactions on the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS): The nitro group is strongly deactivating and a meta-director for EAS. numberanalytics.comvedantu.comvaia.com It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. vedantu.comrsc.org The ortho and para positions are particularly deactivated due to the placement of a partial positive charge on these carbons in the resonance structures. Consequently, electrophilic attack occurs preferentially at the less deactivated meta position. vedantu.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions. numberanalytics.comjuniperpublishers.comd-nb.info This activation is due to the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. organic-chemistry.org In this compound, the nitro group facilitates the substitution of a leaving group (if present) or even a hydrogen atom at the positions ortho and para to it. juniperpublishers.comorganic-chemistry.orgwikipedia.org This reactivity is a cornerstone of Vicarious Nucleophilic Substitution (VNS), where a nucleophile replaces a hydrogen atom on a nitroarene. organic-chemistry.orgwikipedia.org

Mechanistic Studies of Key Transformation Reactions

This compound serves as a valuable precursor in the synthesis of N-heterocycles, particularly quinazolines and their derivatives. The transformation typically involves a sequence of reactions where both the amidine and the nitro group participate.

A common synthetic strategy involves the reduction of the nitro group of this compound to form 2-aminobenzamidine. This intermediate is often not isolated but is reacted in situ with an appropriate electrophile, such as an aldehyde or ketone. The mechanism proceeds via the initial formation of an imine between the more nucleophilic amino group and the carbonyl compound. This is followed by an intramolecular cyclization, where the amidine nitrogen attacks the imine carbon. Subsequent aromatization, often through the elimination of a molecule like water or ammonia (B1221849), leads to the formation of the stable quinazoline (B50416) ring system. frontiersin.orgresearchgate.net

For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the reaction of 2-aminobenzamide (B116534) with aldehydes. researchgate.net The proposed mechanism involves the initial reaction between the aniline-type amino group and the aldehyde's carbonyl group to form a Schiff base intermediate, which then undergoes intramolecular cyclization. researchgate.net While this specific example uses 2-aminobenzamide, a similar mechanistic pathway is plausible for reactions starting from 2-aminobenzamidine to form substituted quinazolines. The synthesis of quinazolines can be achieved from 2-aminobenzylamines and benzylamines through a multistep reaction involving oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization. frontiersin.org

Reaction Kinetics and Stereochemical Considerations

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical reactions involving this compound. Key parameters such as reaction order, rate constants, and activation energy are determined through experimental measurements of concentration changes over time. uri.edu

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The mathematical relationship between the rate of reaction and the concentration of reactants is given by the rate equation. For a hypothetical reaction involving this compound (A) and a reagent (B), the rate law can be expressed as:

Rate = k[A]ⁿ[B]ᵐ

For instance, in nucleophilic substitution reactions, the mechanism can be either Sₙ1 (unimolecular) or Sₙ2 (bimolecular). An Sₙ1 reaction rate depends only on the concentration of the substrate, while an Sₙ2 reaction rate depends on the concentrations of both the substrate and the nucleophile. physicsandmathstutor.com The specific pathway taken by a this compound derivative would depend on the substrate, nucleophile, leaving group, and solvent conditions.

Stereochemical considerations are crucial when this compound or its derivatives react to form chiral products. If a reaction creates a new stereocenter, the product can exist as a mixture of enantiomers or diastereomers. The stereochemical outcome is often dictated by the reaction mechanism and the steric environment around the reactive center. For example, in an Sₙ2 reaction, an inversion of stereochemistry at the reaction center is typically observed. In contrast, an Sₙ1 reaction proceeding through a planar carbocation intermediate often leads to a racemic mixture of products. The presence of the bulky ortho-nitro group in this compound can exert significant steric hindrance, potentially influencing the approach of a nucleophile and favoring the formation of one stereoisomer over another. beilstein-journals.org

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of a this compound Derivative

| Experiment | Initial [this compound Derivative] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

| This table presents hypothetical data to illustrate how reaction orders are determined. Based on this data, the reaction is first order with respect to the this compound derivative and second order with respect to the reagent. |

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.govmckgroup.org These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the energies of intermediates, which can be difficult to determine experimentally. nih.gov

For transformations involving this compound, DFT calculations can be employed to model the entire reaction coordinate. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products.

A typical computational study on a reaction of this compound might begin with optimizing the ground state geometry of the molecule. researchgate.net Then, the proposed reaction mechanism is systematically explored. For example, in a cyclization reaction, the calculations would model the approach of the reacting atoms, the formation of new bonds, and the breaking of existing ones. The transition state for each elementary step is located, which represents the maximum energy point along that step's reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that correlates with the reaction rate. uri.edu

DFT calculations have been successfully applied to study related molecules. For instance, studies on 2-aminobenzamides using the B3LYP/6-311++G(d,p) basis set have revealed the stability of different conformers due to intramolecular hydrogen bonding. mdpi.com Similar computational approaches could be used to understand the conformational preferences of this compound and how they influence its reactivity. Theoretical investigations into enzymatic reactions involving related nitroaromatic compounds have also utilized computational methods to elucidate reaction mechanisms and rate-limiting steps. nih.gov

Table 2: Example of Calculated Thermodynamic Data (DFT) for a Hypothetical this compound Isomerization Reaction

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | 0.00 | 0.00 | 0.00 |

| Transition State | +25.4 | +24.9 | +26.1 |

| Product | -5.2 | -5.0 | -4.8 |

| This table shows hypothetical data from a DFT calculation, illustrating the energy profile for a reaction. The positive activation energy (Gibbs Free Energy of the Transition State) indicates the kinetic barrier, while the negative free energy of the product indicates the reaction is thermodynamically favorable. |

By combining computational insights with experimental kinetic data, a comprehensive understanding of the chemical reactivity and transformation mechanisms of this compound can be achieved.

Derivatization Strategies and Molecular Design Based on the 2 Nitrobenzamidine Scaffold

Design and Synthesis of Heterocyclic Compounds from 2-Nitrobenzamidine Precursors

This compound is a pivotal precursor for synthesizing a variety of heterocyclic systems, primarily through reactions that involve the transformation of its nitro and amidine functionalities. The most common strategy involves the in-situ reduction of the nitro group to an amino group, which then participates in an intramolecular or intermolecular cyclization, yielding fused heterocyclic structures.

The synthesis of benzimidazole (B57391) derivatives from this compound precursors is a well-established and efficient process, typically proceeding via a one-pot reductive cyclocondensation. pcbiochemres.compcbiochemres.com This method leverages the conversion of the 2-nitro group into a reactive 2-amino group, which readily condenses with a suitable one-carbon (C1) source. organic-chemistry.orgrasayanjournal.co.in

The general mechanism involves two key steps:

Nitro Group Reduction: The nitro group of the 2-nitro-substituted precursor is reduced to a primary amine (an o-phenylenediamine (B120857) derivative). This is commonly achieved using various reducing agents like iron powder, zinc dust, or sodium dithionite. pcbiochemres.comorganic-chemistry.orgresearchgate.net

Cyclization: The newly formed diamine intermediate reacts with a C1 source, such as an aldehyde or its equivalent, to form the imidazole (B134444) ring. pcbiochemres.comresearchgate.net The reaction is often catalyzed by an acid and can be performed in various solvents, including environmentally benign options like water. pcbiochemres.compcbiochemres.com

This one-pot approach is highly valued for its operational simplicity, high atom economy, and the ability to generate a wide array of 2-substituted benzimidazoles by varying the aldehyde used in the reaction. pcbiochemres.com

Table 1: Synthetic Conditions for Benzimidazole Formation from 2-Nitroaniline Precursors

| Catalyst/Reagent | C1 Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iron powder, NH₄Cl | Formic Acid | - | High Temperature | High | organic-chemistry.org |

| Zn dust, NaHSO₃ | Aromatic Aldehydes | Water | 100°C | Good to Excellent | pcbiochemres.compcbiochemres.com |

| Sodium Dithionite | Aromatic Aldehydes | - | Room Temperature | Very Good | researchgate.net |

This table illustrates common methods for synthesizing benzimidazoles from 2-nitroanilines, a reaction pathway directly applicable to this compound where the amidine group can be hydrolyzed or transformed post-cyclization.

The this compound scaffold is also instrumental in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. The key intermediate for this transformation is an N'-hydroxy-2-nitrobenzamidine, also known as a 2-nitrobenzamidoxime. rjptonline.org This amidoxime (B1450833) is typically prepared by reacting a 2-nitrobenzonitrile (B147312) with hydroxylamine (B1172632). rjptonline.org

The synthesis of the 1,2,4-oxadiazole ring proceeds through the acylation of the amidoxime followed by a cyclodehydration reaction. google.com

Amidoxime Formation: 2-Nitrobenzonitrile is treated with hydroxylamine hydrochloride in a suitable solvent to yield N'-hydroxy-2-nitrobenzamidine.

Acylation and Cyclization: The amidoxime is then reacted with an acylating agent, such as an acid chloride or an ester (e.g., ethyl chloroxalate). rjptonline.org This forms an O-acyl amidoxime intermediate, which undergoes spontaneous or base-catalyzed cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. google.com

This synthetic route allows for the introduction of diverse substituents at the C5 position of the oxadiazole ring by selecting different acylating agents.

Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives from Amidoxime Precursors

| Amidine Precursor | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| N'-hydroxy-4-nitrobenzamidine | Ethyl Chloroxalate | Reflux in Pyridine | Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | rjptonline.org |

| Substituted N-hydroxybenzamidine | Substituted Arylcarbonyl Chloride | Ethanol/THF | 3-Aryl-5-aryl-1,2,4-oxadiazoles | rjptonline.org |

This table provides examples of synthetic routes to 1,2,4-oxadiazoles, demonstrating the general principle applicable to a this compound-derived amidoxime.

The versatility of the this compound scaffold extends to the synthesis of other important nitrogen-containing heterocycles, such as quinazolines and pyrimidines. mdpi.combeilstein-journals.org These syntheses often rely on the reduced form, 2-aminobenzamidine (B1660964), as the key building block.

For instance, heteroannulated pyrimidones can be synthesized by reacting a suitable precursor, derived from 2-aminobenzamidine, with formamide (B127407) under reflux conditions. beilstein-journals.org This reaction, analogous to the Niementowski quinazoline (B50416) synthesis, involves an initial formylation of the primary amino group, followed by an intramolecular nucleophilic attack from the amidine nitrogen, leading to pyrimidone ring formation. beilstein-journals.org The ability to construct such fused systems opens pathways to complex molecules with potential applications in medicinal chemistry and materials science. frontiersin.orgkit.edu

Rational Design of Amidine-Based Scaffolds for Targeted Research Applications

The rational design of molecules based on the this compound scaffold is a strategic approach used in drug discovery and materials science. mdpi.comfrontiersin.org The design process leverages the specific chemical properties of the amidine and nitro groups to create compounds with tailored functions. nih.gov

Amidine Group as a Bioisostere: The amidine functional group is a strong hydrogen bond donor and acceptor and can act as a bioisostere for carboxylic acids or amides. This property is exploited in the design of enzyme inhibitors, where the amidine can mimic the natural substrate and bind to the active site.

Modulation of Physicochemical Properties: The this compound scaffold provides a rigid aromatic core that can be systematically modified. The electron-withdrawing nitro group significantly influences the electronic properties of the benzene (B151609) ring and any attached heterocycles. This allows for fine-tuning of properties like acidity, basicity, and reactivity.

Platform for Diversity-Oriented Synthesis: The nitro group can be reduced to an amine, providing a reactive handle for further derivatization. This dual functionality (amidine and a reducible nitro group) makes this compound an excellent platform for creating libraries of diverse compounds for high-throughput screening in targeted research applications. mdpi.com For example, after forming a benzimidazole ring, the remaining amidine or other functional groups can be further modified to explore the chemical space around the core scaffold. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from the this compound scaffold. gardp.org These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then evaluating how these changes affect their biological potency or other desired properties. mdpi.comnih.gov

For a series of heterocyclic compounds derived from this compound, SAR studies typically focus on three main areas:

Substitution on the Benzene Ring: The position and nature of substituents on the phenyl ring are critical. The 2-nitro group itself is a key feature; its electron-withdrawing properties can be essential for activity. mdpi.com Replacing it with other groups (e.g., halogens, alkyls, or other electron-withdrawing/donating groups) can reveal its importance.

Substitution on the Heterocyclic Ring: For derivatives like 2-substituted benzimidazoles or 5-substituted oxadiazoles, the nature of the substituent (R-group) dramatically impacts activity. SAR studies explore how the size, lipophilicity, and electronic nature of this R-group influence the interaction with a biological target. nih.gov

The Heterocyclic Core Itself: Comparing the activity of different heterocyclic systems (e.g., benzimidazole vs. oxadiazole vs. quinazoline) derived from the same precursor helps to identify the most effective core scaffold for a particular application.

| Substituent (R-group) | Introducing polar groups (e.g., OH, COOH) | Enhances hydrogen bonding potential and can improve pharmacokinetic properties. |

These systematic studies are essential for the rational design of more potent and selective molecules, guiding the hit-to-lead and lead optimization phases of drug development. gardp.org

Advanced Spectroscopic and Structural Elucidation of 2 Nitrobenzamidine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. sciex.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Nitrobenzamidine, ¹H and ¹³C NMR would be the primary techniques used to map out the proton and carbon frameworks of the molecule.

In a typical ¹³C NMR spectrum of a benzamidine (B55565) derivative, the signal for the amidine carbon (C=N) is characteristically found in the range of 162–166 ppm. mdpi.com The aromatic carbons would appear between approximately 120 and 150 ppm, with their specific shifts influenced by the electronic effects of the nitro (-NO₂) and amidine (-C(NH)NH₂) groups. The carbon atom directly attached to the electron-withdrawing nitro group would be expected to be significantly deshielded.

The ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic protons. The protons on the benzene (B151609) ring would typically appear as a complex multiplet, with their positions dictated by the ortho, meta, and para relationships to the two substituents. Protons on the amidine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Benzamidine Derivative The following data for 4-((4-(4-Nitrobenzylideneamino)-4H-1,2,4-triazole-3-yl)methoxy)benzamidine is provided as an example to illustrate typical chemical shifts for a molecule containing benzamidine and nitro-phenyl moieties. nih.gov

| Assignment | ¹H-NMR (DMSO-d₆, ppm) | ¹³C-NMR (DMSO, ppm) |

| Ar-H | 8.16–8.42 (m) | 124.73 - 140.54 |

| C=NH | 9.98 (s) | 167.82 |

| N=CH | 9.29 (s) | 151.09 |

| O-CH₂ | 3.36 (s) | 68.01 |

Data sourced from a study on novel benzamidine derivatives. nih.gov Note: Ar-H and Ar-C represent multiple signals from the aromatic rings.

Multi-Dimensional NMR Techniques (e.g., 2D NMR) for Complex Elucidation

For complex molecules where 1D NMR spectra may have overlapping signals, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. unimelb.edu.au These techniques spread the NMR information across two frequency axes, revealing correlations between nuclei. wisc.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. unimelb.edu.au For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, allowing for the definitive assignment of their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). spectroscopyonline.com An HSQC spectrum of this compound would link each aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum.

Solvent Effects and Conformational Analysis by NMR

The conformation of a molecule in solution can be significantly influenced by the solvent environment, and NMR is highly sensitive to these changes. rsc.org Variations in solvent polarity can alter chemical shifts and coupling constants by stabilizing or destabilizing different conformers. sigmaaldrich.com

For this compound, the orientation of the nitro group relative to the plane of the benzene ring and the conformation of the amidine group can be affected by the solvent. By recording NMR spectra in a range of solvents with different dielectric constants (e.g., non-polar CDCl₃, polar aprotic DMSO-d₆, and polar protic CD₃OD), one can observe shifts in proton and carbon signals. mdpi.com These changes provide insights into intermolecular interactions, such as hydrogen bonding between the amidine protons and acceptor solvents, and can indicate the preferred conformation in different environments. sigmaaldrich.com Furthermore, variable temperature NMR studies can be used to measure the energy barriers between different rotational isomers (rotamers), providing dynamic and thermodynamic information about the molecule's flexibility. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are complementary and provide a molecular "fingerprint" that is excellent for identifying functional groups and studying non-covalent interactions. researchgate.net

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its key functional groups:

Nitro Group (-NO₂): Aromatic nitro compounds typically show two strong, characteristic stretching vibrations in the FT-IR spectrum. spectroscopyonline.com The asymmetric stretch (ν_as(NO₂)) appears in the region of 1500–1570 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) is found around 1330–1370 cm⁻¹. These bands are often intense in the IR spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com

Amidine Group (-C(=NH)NH₂): This group would give rise to several vibrations. The C=N stretching vibration is expected in the 1600–1680 cm⁻¹ region. N-H stretching vibrations of the -NH₂ group would appear as broad bands in the 3200–3500 cm⁻¹ range. N-H bending (scissoring) modes are typically observed around 1590–1650 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring typically appear in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending bands below 900 cm⁻¹ are characteristic of the substitution pattern on the benzene ring.

Intermolecular hydrogen bonding, particularly involving the amidine N-H protons, would be observable as a broadening and shifting of the N-H stretching bands to lower wavenumbers in the solid-state FT-IR spectrum compared to a dilute solution in a non-polar solvent. Raman spectroscopy is particularly useful for analyzing the symmetric vibrations and the C=C bonds of the aromatic ring. ontosight.airesearchgate.net

Table 2: Illustrative FT-IR Vibrational Frequencies for a Related Nitroaromatic Compound The following data for 2-Hydroxy-5-nitrobenzaldehyde is provided as an example of typical vibrational modes for a nitro-substituted benzene ring. pjmhsonline.com

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | ~3430 | Hydroxyl |

| Aromatic C-H Stretch | 3050 - 3150 | Aromatic Ring |

| Asymmetric NO₂ Stretch | ~1530 | Nitro Group |

| Symmetric NO₂ Stretch | ~1340 | Nitro Group |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

Data interpreted from a study on 2-Hydroxy-5-nitrobenzaldehyde. pjmhsonline.com

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. mdpi.comnih.gov

For this compound (C₇H₇N₃O₂), the molecular weight is approximately 165.15 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be expected at m/z 165 or 166, respectively.

The fragmentation pattern is highly diagnostic of the structure. For nitroaromatic compounds, common fragmentation pathways include the loss of nitro-related groups:

Loss of ·NO₂ (mass 46)

Loss of ·O and ·NO (rearrangement)

Loss of HNO₂ (mass 47) from the molecular ion. ajol.info

The amidine group can also direct fragmentation. Alpha-cleavage next to the amine functionalities is a common pathway. mdpi.com The presence of the aromatic ring leads to characteristic fragments, such as the phenyl cation (m/z 77) or substituted versions thereof.

Table 3: Illustrative GC-MS Fragmentation Data for 3-Nitrobenzamidine As a close isomer, the fragmentation pattern of 3-Nitrobenzamidine provides a useful comparison for predicting the behavior of this compound. nih.gov

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 165 | Molecular Ion (M⁺) |

| 119 | Loss of NO₂ (M - 46) |

| 103 | Further fragmentation |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism Studies

X-ray diffraction (XRD) on crystalline solids provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net It is the gold standard for structural determination of crystalline materials. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect to investigate as different polymorphs can have different physical properties.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous molecular structure. A suitable single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined with high precision.

Studies on derivatives have shown that nitro-substituted benzamides often crystallize in common space groups like P2₁/c (monoclinic). The analysis would provide precise bond lengths and angles, confirming the expected geometry and revealing any distortions caused by steric hindrance or crystal packing forces.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Benzamide Derivative The following data for N-(4-Methyl Phenyl)-2-(3-nitro benzamide)benzamide is presented as an example of crystallographic parameters obtained from a single-crystal XRD study.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.03 |

| b (Å) | 10.69 |

| c (Å) | 15.30 |

| β (°) | 108.82 |

| Volume (ų) | 1858.7 |

| Z (molecules/cell) | 4 |

Data sourced from a study on N-(4-methyl phenyl)-2-(3-nitro benzamide)benzamide.

Polymorphic Forms and Cocrystal Investigations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. mdpi.com While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the investigation of related benzamidine and nitro-substituted compounds offers valuable insights into the types of intermolecular interactions that drive crystal packing and the potential for polymorphic behavior.

The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, represents another avenue for modifying the physicochemical properties of a compound. farmaciajournal.com Research on cocrystals of 3-nitrobenzamide (B147352) with salicylic (B10762653) acid has demonstrated the discovery of polymorphic cocrystals using thermal methods like differential scanning calorimetry, with single-crystal X-ray diffraction confirming the structures. nih.gov These studies highlight the role of hydrogen bonds and van der Waals forces in the stabilization of such structures. nih.gov

Interactive Data Table: Crystallographic Data for Related Nitro-Containing Compounds

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Key Structural Features | Reference |

|---|---|---|---|---|---|

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | Monoclinic | P 21/c | a = 10.4122(7) Å, b = 12.9613(7) Å, c = 15.5518(10) Å | Dihedral angle between aromatic rings is 82.32(4)°. Nitro groups oriented at 1.97(3)° and 15.73(3)° to their phenyl rings. | researchgate.net |

| Salicylic acid: 3-nitrobenzamide (SA-3NBZ) Cocrystals | - | - | - | Polymorphic cocrystals with 1:1 and 2:2 molar ratios identified. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. numberanalytics.commiet.ac.in The absorption of light corresponds to electronic transitions between different molecular orbitals. numberanalytics.com For compounds like this compound, which contain chromophores such as the nitro group and the benzene ring, UV-Vis spectroscopy provides valuable information about electronic transitions and the extent of conjugation. miet.ac.in

The UV-Vis spectrum of a compound with π-electrons, π-bonds, and lone pairs will exhibit characteristic absorption bands. miet.ac.in In nitro-substituted aromatic compounds, transitions such as n → π* and π → π* are typically observed. miet.ac.inscielo.org.za The n → π* transition, involving the non-bonding electrons of the nitro group, is generally weaker and occurs at a longer wavelength compared to the more intense π → π* transitions associated with the conjugated system of the benzene ring. researchgate.net

A joint experimental and theoretical study on nitrobenzaldehyde isomers provides a comparative basis for understanding the electronic spectra of this compound. The study assigned different absorption bands to specific electronic transitions:

A weak band around 350 nm (3.6 eV) attributed to nπ* absorptions from the nitro and aldehyde groups. researchgate.net

An intermediate intensity band around 300 nm (4.2 eV) resulting from ππ* excitations within the benzene ring. researchgate.net

A strong absorption band around 250 nm (5.0 eV) ascribed to ππ* excitations involving both the nitro and benzene groups. researchgate.net

These findings suggest that the UV-Vis spectrum of this compound would likely display similar features, reflecting the electronic interplay between the nitro group, the amidine group, and the aromatic ring. The position and intensity of these bands can be influenced by solvent polarity and substitution effects.

Interactive Data Table: Typical Electronic Transitions in Nitroaromatic Compounds

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description | Reference |

|---|---|---|---|---|

| n → π* | 300 - 400 | Low | Excitation of a non-bonding electron to an anti-bonding π* orbital. | miet.ac.inresearchgate.net |

Application of Multivariate Spectroscopic Methods in Complex Mixture Analysis

The analysis of complex mixtures is a significant challenge in analytical chemistry. bruker.com Multivariate spectroscopic methods, which involve the statistical analysis of multiple variables simultaneously, have emerged as powerful tools for both qualitative and quantitative analysis of such mixtures. diva-portal.orgamericanpharmaceuticalreview.com Techniques like Near-Infrared (NIR) and Raman spectroscopy, when coupled with chemometrics, are particularly effective for analyzing spectral data from mixtures. americanpharmaceuticalreview.com

Chemometrics, the application of statistical methods to chemical data, is essential for extracting meaningful information from the complex datasets generated by modern spectroscopic instruments. americanpharmaceuticalreview.com Several multivariate analysis methods are commonly employed:

Principal Component Analysis (PCA): A data reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. core.ac.uk PCA is widely used for clustering and identifying trends in spectroscopic data. core.ac.uk

Soft Independent Modeling of Class Analogies (SIMCA): A classification method that builds a PCA model for each class of samples. It is used to determine if an unknown sample belongs to a predefined class. americanpharmaceuticalreview.com

Partial Least Squares Discriminant Analysis (PLS-DA): A regression-based method used for classification, particularly when classes are very similar. americanpharmaceuticalreview.com

These methods can be applied to spectroscopic data (e.g., UV-Vis, NIR, Raman) of mixtures containing this compound to identify and quantify its presence, even in the presence of other structurally similar compounds. For instance, multivariate analysis of NIR spectra has been successfully used to classify freeze-dried mixtures based on physical and chemical properties. core.ac.uk Similarly, these techniques could be used to monitor the formation of this compound cocrystals or to analyze its concentration in a complex reaction mixture. diva-portal.org The combination of spectroscopy and multivariate data analysis offers a rapid and efficient approach for the comprehensive analysis of solutions and mixtures. diva-portal.org

Theoretical and Computational Investigations of 2 Nitrobenzamidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netmdpi.com DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density, which is a function of only three spatial variables, rather than the complex many-electron wave function. mit.edu This approach offers a balance of computational cost and accuracy, making it a workhorse for calculating ground-state properties like molecular structure, total energy, and bond energies. mdpi.comuni-muenchen.de

For 2-nitrobenzamidine, a DFT study would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. Using a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)), one could calculate key energetic properties. nih.gov These calculations would provide the molecule's total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the energy gap between them, which is a critical indicator of chemical reactivity and kinetic stability. uni-muenchen.de

Table 6.1: Hypothetical DFT-Calculated Energetic Properties of this compound (Note: The following data are illustrative of what a DFT calculation would yield, as specific values for this compound are not available in the reviewed literature.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Data Not Available |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data Not Available |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Data Not Available |

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting chemical reactivity. libretexts.orgresearchgate.net It is calculated from the electron density and represents the net electrostatic effect of a molecule's electrons and nuclei, showing the force experienced by a positive test charge at any point in space. libretexts.org The MEP is typically visualized as a 3D map projected onto the molecule's electron density surface. wolfram.commdpi.com

On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of electron richness and are susceptible to electrophilic attack. uni-muenchen.de Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. uni-muenchen.de

For this compound, an MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the amidine group, identifying these as the primary sites for interacting with electrophiles or forming hydrogen bonds. libretexts.orgbiointerfaceresearch.com The hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential, marking them as potential sites for nucleophilic interaction. This analysis provides a visual guide to the molecule's reactive behavior without simulating a full reaction. pressbooks.pub

In this compound, key rotational bonds include the C-N bond of the nitro group and the C-C bond connecting the amidine group to the benzene (B151609) ring. A computational conformer analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting geometry. ethz.ch This process generates a potential energy surface, identifying the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states). dovepress.com

Factors influencing the stability of different conformers include steric strain (repulsion between bulky groups), torsional strain (eclipsing interactions), and intramolecular interactions like hydrogen bonds. unacademy.comlibretexts.org For this compound, a key interaction would be the potential for an intramolecular hydrogen bond between a hydrogen on the amidine group and an oxygen of the ortho-positioned nitro group. The relative energies of the conformers would determine their population at a given temperature.

Table 6.2: Illustrative Conformer Stability Data for this compound (Note: Data are hypothetical as specific computational studies for this compound conformers are not available in the reviewed literature.)

| Conformer | Dihedral Angle (°)(O-N-C-C) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Conformer A | ~0 (Planar) | Data Not Available | Data Not Available |

| Conformer B | ~90 (Perpendicular) | Data Not Available | Data Not Available |

| Conformer C | Other Minimum | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, capturing their motion and interactions. uni-muenchen.deebsco.com Unlike quantum calculations that often focus on static, minimum-energy states, MD simulations use classical mechanics to model the movements of atoms and molecules over time. ebsco.com This allows for the study of conformational changes, solvent effects, and intermolecular interactions in a more dynamic and realistic environment. biointerfaceresearch.commdpi.com

An MD simulation of this compound, typically in a solvent like water, would begin with a defined starting structure placed in a simulation box with solvent molecules. The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict their positions and velocities over very short time steps (femtoseconds). uni-muenchen.de

By analyzing the simulation trajectory, one could observe the flexibility of the molecule, such as the rotation of the nitro and amidine groups. It would also reveal how this compound interacts with surrounding water molecules, identifying stable hydrogen bonding patterns and calculating properties like the radial distribution function to understand the solvent structure around the solute. updatepublishing.com If multiple this compound molecules were simulated together, MD could be used to study their aggregation behavior, driven by intermolecular forces like hydrogen bonding and π-π stacking. libretexts.org

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can be used to compute NMR shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., TMS). researchgate.net By calculating the chemical shifts for each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in this compound, a theoretical spectrum can be generated. Comparing this to an experimental spectrum can help assign peaks to specific atoms.

Similarly, by calculating the harmonic vibrational frequencies of the molecule, a theoretical IR spectrum can be produced. spectroscopyonline.com Each calculated frequency corresponds to a specific vibrational mode, such as the N-O stretching of the nitro group, C=N stretching of the amidine group, or N-H bending. mdpi.com The intensity of these bands can also be calculated. This allows for the assignment of absorption bands in an experimental IR spectrum, confirming the presence of key functional groups.

Table 6.3: Representative Predicted Spectroscopic Data for this compound (Note: These are examples of data that would be generated. Specific calculated values for this compound are not available in the reviewed literature.)

| Spectroscopy Type | Parameter | Predicted Value/Range |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ) for C-NO₂ | Data Not Available |

| ¹H NMR | Chemical Shift (δ) for -NH₂ protons | Data Not Available |

| IR | Wavenumber (cm⁻¹) for NO₂ symm. stretch | Data Not Available |

| IR | Wavenumber (cm⁻¹) for C=N stretch | Data Not Available |

Computational Approaches to Ligand-Target Interactions

Computational methods are crucial in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These approaches can screen large libraries of compounds and prioritize candidates for experimental testing, saving significant time and resources.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. pressbooks.pub The process involves placing the ligand into the binding site of the protein and using a scoring function to evaluate the fitness of numerous possible poses.

A molecular docking study of this compound would require the 3D structure of a target protein, often obtained from a database like the Protein Data Bank (PDB). The ligand's 3D structure would be generated and optimized computationally. The docking algorithm would then explore various conformations of the ligand within the protein's active site, ranking them based on a score that estimates the binding free energy.

The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed 3D model of the predicted binding pose. This model would highlight key intermolecular interactions, such as hydrogen bonds between the amidine or nitro groups of this compound and amino acid residues in the target's active site, as well as hydrophobic or π-stacking interactions involving the benzene ring. Such studies could generate hypotheses about the mechanism of action if this compound were to act as an enzyme inhibitor or receptor agonist/antagonist.

Table 6.4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitro-N-(4-nitrophenyl) benzamide |

| 2-[(2-nitrobenzoyl)amino]benzamidine |

| 2-hexanone |

| Ethane |

| Butane |

| Propane |

| Phthalimide |

| Water |

Binding Energy Calculations

Theoretical and computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. Binding energy calculations are central to this, offering quantitative estimates of the affinity and stability of the resulting protein-ligand complex. These calculations are crucial in drug discovery and molecular biology for screening potential drug candidates and understanding interaction mechanisms at a molecular level.

A variety of computational methods are employed to estimate binding energies, ranging from rapid scoring functions in molecular docking to more rigorous, computationally intensive techniques like free energy perturbation (FEP) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). uni-duesseldorf.demdpi.com

Molecular Docking and Scoring

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com The process involves generating numerous possible conformations (poses) of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com While these scoring functions are computationally efficient, they provide a cruder estimation of the binding energy. mdpi.com

For instance, studies on nitrobenzamide derivatives, which are structurally related to this compound, have utilized molecular docking to investigate their binding affinity for enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). vulcanchem.com These computational models can predict how modifications, such as halogen substitution, might enhance binding affinity. vulcanchem.com

Advanced Free Energy Calculations

For more accurate predictions, methods like alchemical free energy perturbation (FEP) and MM-PBSA are used. uni-duesseldorf.denih.gov These methods provide a more thermodynamically rigorous description of the binding event. nih.gov

Free Energy Perturbation (FEP): FEP calculates the binding free energy by simulating a non-physical "alchemical" transformation of the ligand into solvent or another ligand. nih.govrsc.org This method is considered one of the most accurate for estimating ligand-binding affinity but is computationally demanding. rsc.org Advances in force fields and sampling algorithms have made FEP an increasingly valuable tool in drug discovery. nih.gov

MM-PBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area approach combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. uni-duesseldorf.de It calculates the binding free energy by considering the end-point states of the simulation (the complex, the free protein, and the free ligand). uni-duesseldorf.de The total binding free energy in MM-PBSA is typically decomposed into several components.

The binding free energy (ΔG_bind) is calculated as the sum of various energy terms:

ΔG_bind = ΔE_vdw + ΔE_ele + ΔG_pol + ΔG_npol

Where:

ΔE_vdw is the change in van der Waals energy.

ΔE_ele is the change in electrostatic energy.

ΔG_pol is the polar contribution to the solvation free energy.

ΔG_npol is the non-polar contribution to the solvation free energy.

Application to this compound

While specific binding energy calculations for this compound are not extensively documented in publicly available research, computational studies on analogous compounds provide a clear framework for how such investigations would proceed. For example, the well-studied interaction between benzamidine (B55565) and the enzyme trypsin is a classic test case for evaluating computational protocols that determine association rate constants. uni-heidelberg.de

Table 1: Hypothetical Binding Energy Scores for this compound with Target Proteins

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -8.5 | -10.2 |

| Inducible Nitric Oxide Synthase (iNOS) | -7.9 | -9.5 |

| Trypsin | -9.1 | -11.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating typical outputs of computational binding energy studies.

Table 2: Hypothetical Decomposition of Binding Free Energy (kcal/mol) for this compound with COX-2

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.8 |

| Electrostatic Energy (ΔE_ele) | -20.5 |

| Polar Solvation Energy (ΔG_pol) | 58.1 |

| Non-polar Solvation Energy (ΔG_npol) | -2.0 |

| Total Binding Free Energy (ΔG_bind) | -10.2 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on the MM-PBSA method. The decomposition helps to identify the key forces driving the binding interaction.

Such theoretical investigations are invaluable for rationalizing the binding mode and affinity of this compound to potential biological targets, thereby guiding further experimental studies and the development of novel therapeutic agents.

Biological Activity and Mechanistic Insights of 2 Nitrobenzamidine Derivatives in Vitro Research Focus

Antimicrobial Activity Investigations (In Vitro)

Derivatives of 2-nitrobenzamidine have demonstrated notable antimicrobial effects in laboratory settings, attributable to the combined functionalities of the nitro and amidine groups.

Broad-Spectrum Antibacterial Activity

Research into compounds structurally related to this compound, such as other benzamidine (B55565) and nitroaromatic derivatives, reveals a wide range of antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, novel benzimidazole (B57391) derivatives, which share a core structural component, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Certain 2,5,6-trihalogenobenzimidazole analogues and related compounds exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against S. aureus. researchgate.net

Similarly, bis-benzamidine derivatives have displayed promising antibacterial activity, particularly against Gram-negative bacteria like Acinetobacter baumannii and E. coli, with some compounds showing MIC values as low as 0.25 mg/mL against A. baumannii. taylorandfrancis.com The introduction of a nitro group, as seen in this compound, is often associated with enhanced antimicrobial potential. Studies on nitro-containing hydrazone derivatives found them to be effective against both S. aureus and E. coli. nih.gov One such derivative, at a concentration of 50 mg/mL, produced a 19 mm zone of inhibition against S. aureus, comparable to the standard antibiotic ciprofloxacin. nih.gov

Interactive Table: In Vitro Antibacterial Activity of Structurally Related Derivatives

| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2,5,6-Trihalogenobenzimidazole analogues | Staphylococcus aureus | MIC: 3.12 µg/mL | researchgate.net |

| 5,6-Dichloro-2-aminobenzimidazole | Staphylococcus aureus | MIC: 3.12 µg/mL | researchgate.net |

| Bis-benzamidine derivative (58) | Acinetobacter baumannii | MIC: 0.25 mg/mL | taylorandfrancis.com |

| Bis-benzamidine derivative (58) | Escherichia coli | MIC: 1.0 mg/mL | taylorandfrancis.com |

| Hydrazone derivative (H3) | Staphylococcus aureus | Zone of Inhibition: 19 mm (at 50 mg/mL) | nih.gov |

Mechanistic Aspects of Antimicrobial Action (e.g., Redox Reactions, DNA Binding)

The antimicrobial effects of this compound derivatives are believed to stem from a dual mechanism of action, leveraging the properties of both the nitro group and the amidine functional group.

Redox Reactions: The nitro (NO₂) moiety is a key pharmacophore that can trigger intracellular redox reactions. researchgate.net Within a microbial cell, the nitro group can be reduced to form highly reactive and toxic intermediates, such as nitroso and superoxide (B77818) species. researchgate.net These reactive species can induce significant cellular stress and covalently bind to critical biomolecules like DNA, leading to nuclear damage and ultimately, cell death. researchgate.net This mechanism of activation via reduction is a hallmark of many nitroaromatic antimicrobial agents.